molecular formula C10H8FNO2 B1412606 Methyl 2-(2-cyano-4-fluorophenyl)acetate CAS No. 1261608-35-8

Methyl 2-(2-cyano-4-fluorophenyl)acetate

Cat. No.: B1412606
CAS No.: 1261608-35-8
M. Wt: 193.17 g/mol
InChI Key: VQGPTMMNBPRYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-cyano-4-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-cyano-4-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-cyano-4-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyano-4-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-cyano-4-fluorophenyl)acetic acid.

    Reduction: 2-(2-amino-4-fluorophenyl)acetate.

Scientific Research Applications

Methyl 2-(2-cyano-4-fluorophenyl)acetate has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-cyano-4-fluorophenyl)acetate depends on its specific application. In pharmaceutical research, its biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-cyano-2-fluorophenyl)acetate
  • Methyl 2-(2-cyano-4-chlorophenyl)acetate
  • Methyl 2-(2-cyano-4-bromophenyl)acetate

Uniqueness

Methyl 2-(2-cyano-4-fluorophenyl)acetate is unique due to the specific positioning of the cyano and fluorine groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(2-cyano-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGPTMMNBPRYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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